Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)-
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Overview
Description
Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- is a chemical compound with the molecular formula C11H14O4. It is known for its unique structure, which includes two hydroxyl groups and a propoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- typically involves the reaction of 3,6-dihydroxy-2-propoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the acetylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl and propoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,6-dihydroxyphenyl)-: Lacks the propoxy group, which may affect its chemical properties and biological activities.
Ethanone, 1-(3,6-dimethoxy-2-propoxyphenyl)-: Contains methoxy groups instead of hydroxyl groups, potentially altering its reactivity and applications.
Uniqueness
Ethanone, 1-(3,6-dihydroxy-2-propoxyphenyl)- is unique due to the presence of both hydroxyl and propoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
647842-83-9 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(3,6-dihydroxy-2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-11-9(14)5-4-8(13)10(11)7(2)12/h4-5,13-14H,3,6H2,1-2H3 |
InChI Key |
MVRLSQNBMWWAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1C(=O)C)O)O |
Origin of Product |
United States |
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